Pentyl acetate
Description
Contextualizing Pentyl Acetate (B1210297) within Ester Chemistry Research
Pentyl acetate, also systematically known as pentyl ethanoate or n-amyl acetate, is an ester with the chemical formula C7H14O2. wikipedia.orgwikipedia.orgnih.govwikipedia.org It is formally the condensation product of acetic acid and 1-pentanol (B3423595). wikipedia.orgfishersci.ca As an ester, this compound is characterized by the presence of an ester functional group (R-COO-R'), which imparts specific physical and chemical properties. The compound's structure, featuring a five-carbon alkyl chain (pentyl group) linked to an acetate group, contributes to its relatively nonpolar nature. This characteristic renders this compound highly soluble in various organic solvents while exhibiting limited solubility in water. wikipedia.orgfishersci.caregulations.gov
Esters, as a class of organic compounds, are prevalent in nature, contributing to the characteristic fragrances and flavors of many fruits and flowers. This compound, in particular, is noted for its banana-like or pear-like odor. wikipedia.orgfishersci.cafishersci.ca The study of this compound within ester chemistry research often involves understanding its synthesis pathways, reactivity, and its role as a model compound for investigating esterification mechanisms and properties. Its well-defined structure and properties make it a valuable subject for fundamental studies in organic synthesis and reaction kinetics.
Historical Trajectories and Modern Research Impetus for this compound
The recognition of this compound's properties dates back to the mid-19th century. Its "remarkably fruity odor" was noted by chemist August Hofmann in 1851, particularly when diluted in alcohol, associating it with the scent of Jargonelle pears. fishersci.fi By the late 1850s, this compound was already a component of artificial fruit flavors, including "pear drops" and "banana essence." fishersci.fi In 1912, Clemens Kleber, a chemist for Fritzsche Brothers, successfully isolated amyl acetate from bananas, further solidifying its association with the fruit's characteristic flavor. fishersci.fi Beyond its aromatic qualities, this compound found utility in industrial processes, such as the extraction of penicillin in 1940 by biochemist Norman Heatley, who used it to extract penicillin from fermentation broths.
The modern research impetus for this compound is driven by a confluence of factors, including the demand for more sustainable chemical processes and the exploration of its diverse applications. Traditional synthesis methods, such as Fischer esterification, often rely on strong acid catalysts like concentrated sulfuric acid, which can lead to equipment corrosion and generate significant acidic wastewater, posing environmental challenges. This has spurred research into greener, more environmentally friendly synthetic routes.
Scope and Significance of Current this compound Research Endeavors
Current research endeavors concerning this compound are broad, encompassing advancements in its synthesis, exploration of its solvent properties, and its continued role in fundamental chemical studies.
A significant area of contemporary research focuses on the enzymatic synthesis of this compound . This approach utilizes immobilized lipases, such as Lipozyme®435, to catalyze the esterification reaction between acetic acid and 1-pentanol. This method offers advantages over traditional acid-catalyzed processes, including higher conversions and the potential for enzyme reuse. Studies have demonstrated conversions exceeding 80% within 8 hours under optimal solvent-free conditions, with the enzyme retaining activity for up to 10 reuse cycles. Research in this domain also involves detailed kinetic studies and the development of sophisticated models, such as modified Ping-Pong Bi-Bi mechanisms, to accurately describe the reaction pathways and optimize process efficiency. The goal is to achieve higher productivity, minimize solvent use, and reduce the enzyme-to-product ratio, contributing to sustainable chemical production.
Beyond synthesis, this compound's solvent properties are a subject of ongoing investigation. It serves as an industrial solvent in the manufacture of various products, including paints, lacquers, coatings, adhesives, and inks. wikipedia.orgfishersci.ca Its ability to dissolve a range of organic materials makes it a valuable component in these formulations. Furthermore, this compound is explored as a low-volatile organic compound (VOC) alternative to traditional solvents, aligning with increasing environmental regulations and the industry's push for greener chemical solutions.
This compound also continues to be a subject in olfactory research , where it is used as a test odorant to study olfactory function and the psychosocial effects of odors. wikipedia.orgregulations.gov Its consistent and well-known aroma makes it a reliable standard for such investigations. Its role as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals further highlights its significance in the chemical industry. These diverse research endeavors underscore this compound's enduring relevance in advanced chemical science, from fundamental reaction kinetics to sustainable industrial applications.
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O2 | wikipedia.orgwikipedia.orgfishersci.ca |
| Molecular Weight | 130.18 g/mol | wikipedia.orgnih.govfishersci.ca |
| Appearance | Clear, colorless liquid | wikipedia.orgfishersci.cafishersci.ca |
| Odor | Banana-like, fruity | wikipedia.orgfishersci.cafishersci.ca |
| Density (at 25 °C) | 0.876 g/cm³ | wikipedia.org |
| Melting Point | -71 °C | wikipedia.org |
| Boiling Point | 149 °C | wikipedia.orgnih.govfishersci.ca |
| Solubility in Water | Slightly soluble (approx. 2 g/L) | wikipedia.orgregulations.gov |
| Solubility in Organic Solvents | Highly soluble | fishersci.ca |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGMYKACGEOXYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2, Array | |
| Record name | N-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | n-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
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| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027263 | |
| Record name | Pentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1027263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with a persistent banana-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a persistent banana-like odor. | |
| Record name | N-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid, pentyl ester | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | n-Amyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/294 | |
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| Record name | Pentyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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| Record name | n-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/460 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Amyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
295 °F at 760 mmHg (USCG, 1999), 149.2 °C, 149.00 to 150.00 °C. @ 760.00 mm Hg, 149 °C, 295 °F, 301 °F | |
| Record name | N-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-AMYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/460 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Amyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
(n-) 91 °F (cc); (all isomers) 106F (cc); (iso-) 69 °F (cc) (USCG, 1999), 91 °F, 77 °F (25 °C) (CLOSED CUP), 60 °F (16 °C) (Closed cup), 25 °C c.c., 91 °F (n-), 106 °F (all isomers), 69 °F (iso-), 77 °F | |
| Record name | N-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Amyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/294 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | N-AMYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/460 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Amyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
0.2 % (NIOSH, 2023), Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.73X10+3 mg/L at 25 °C, 1.7 mg/mL at 20 °C, Solubility in water: poor, 0.2% | |
| Record name | N-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-AMYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Pentyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039095 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | n-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | n-Amyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.876 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 at 20 °C, Relative density (water = 1): 0.88, 0.88 | |
| Record name | N-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2465 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | N-AMYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/460 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | n-Amyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0031.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |
| Record name | N-AMYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5126 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | n-AMYL ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0218 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
5.17 mmHg (USCG, 1999), 3.5 [mmHg], 3.5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 0.65, 5.17 mmHg, 4 mmHg | |
| Record name | N-AMYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2465 | |
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| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
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Color/Form |
Colorless liquid | |
CAS No. |
628-63-7 | |
| Record name | N-AMYL ACETATE | |
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| Record name | Amyl acetate | |
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| Record name | Acetic acid, pentyl ester | |
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| Record name | Pentyl acetate | |
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| Record name | AMYL ACETATE | |
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| Record name | N-AMYL ACETATE | |
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| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
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Melting Point |
less than -148 °F (USCG, 1999), -70.8 °C, -71 °C, -95 °F | |
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| Record name | N-AMYL ACETATE (PENTYL ACETATE) | |
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Advanced Synthetic Methodologies for Pentyl Acetate
Catalytic Pathways and Mechanisms in Pentyl Acetate (B1210297) Synthesis
The production of pentyl acetate often involves either enzymatic esterification or acid-catalyzed Fischer esterification, each with distinct mechanisms and optimization considerations.
Enzymatic Esterification Mechanisms (e.g., Bi-Bi Ping-Pong Mechanism with Substrate Inhibition)
Enzymatic esterification offers a "green" alternative to traditional chemical synthesis, often operating under milder conditions and avoiding harsh reagents. researchgate.netmdpi.com The enzymatic synthesis of this compound from acetic acid and pentan-1-ol, catalyzed by immobilized lipases, typically follows a modified Bi-Bi Ping-Pong mechanism. researchgate.netmdpi.com In this mechanism, one reactant (e.g., acetic acid) binds to the enzyme, releases a product (water), and modifies the enzyme's structure. mdpi.com Subsequently, the second substrate (e.g., pentan-1-ol) binds to the modified enzyme, leading to the formation of the second product (this compound) and regenerating the enzyme to its original state. mdpi.com
A crucial aspect of this mechanism, particularly in solvent-free systems, is the potential for substrate inhibition. mdpi.commdpi.com High concentrations of acetic acid, for instance, can lead to a loss of enzymatic activity, significantly reducing conversion efficiency. researchgate.netmdpi.com Studies have shown that a high molar fraction of acetic acid (approximately 0.50) can result in only 5% conversion, indicating significant inhibition. mdpi.com Conversely, an excess of pentan-1-ol tends to facilitate the reaction more successfully. researchgate.netmdpi.com
Role of Immobilized Lipases (e.g., Lipozyme®435) in Enhancing Reaction Kinetics and Productivity
For example, in solvent-free conditions, Lipozyme®435 has demonstrated the ability to achieve conversions higher than 80% within 8 hours under optimal conditions. researchgate.netmdpi.com The immobilization of enzymes like Lipozyme®435 provides advantages such as simplified catalyst separation and recovery, which are crucial for industrial applications and cost-effectiveness. mdpi.comftb.com.hr
Influence of Molar Ratios and Initial Substrate Concentrations on Enzymatic Activity and Conversion Efficiency
The molar ratio of reactants and their initial concentrations significantly influence the enzymatic activity and conversion efficiency in this compound synthesis. Research indicates that an optimal alcohol/acid molar ratio is critical for maximizing conversion and productivity. researchgate.netmdpi.com
Table 1: Influence of Molar Ratios and Initial Acetic Acid Concentration on this compound Conversion (Enzymatic Synthesis with Lipozyme®435) researchgate.netmdpi.com
| Initial Acetic Acid Molar Fraction (x₀,acid) | Alcohol/Acid Molar Ratio (x₀,alcohol/x₀,acid) | Conversion After 8 hours (%) | Observations |
| ≈ 0.50 | 1 | 5 | Loss of enzymatic activity due to high acetic acid concentration researchgate.netmdpi.com |
| 0.33 | 2 | >80 | Optimal conditions, high reaction rates researchgate.netmdpi.com |
| 0.25 | - | High | High reaction rates in solvent-free conditions mdpi.com |
As shown in Table 1, a high initial molar fraction of acetic acid (x₀,acid ≈ 0.50) in stoichiometric proportions can lead to significant inhibition and low conversion (5%). researchgate.netmdpi.com However, when there is an excess of pentan-1-ol, the reaction proceeds more effectively. researchgate.netmdpi.com Optimal conditions, such as a solvent-free medium with an alcohol/acid molar ratio of 2 and an initial acetic acid concentration of 3.6 M (corresponding to x₀,acid = 0.33), have been reported to yield conversions exceeding 80% in 8 hours. researchgate.netmdpi.com This highlights the importance of carefully controlling substrate concentrations to mitigate substrate inhibition and achieve high yields. researchgate.netmdpi.com
Enzyme Reusability and Stability in Solvent-Free Systems for Sustainable this compound Production
Enzyme reusability and stability are vital for the economic viability and sustainability of industrial enzymatic processes. mdpi.comftb.com.hr In solvent-free systems, immobilized lipases, particularly Lipozyme®435, have demonstrated notable reusability for this compound production. researchgate.netmdpi.com
Under optimal solvent-free conditions (x₀,alcohol/x₀,acid = 2 and x₀,acid = 0.33), Lipozyme®435 has been successfully reused for up to 10 successive cycles without a significant loss of activity, maintaining conversions above 80%. researchgate.netmdpi.com This high operational stability in solvent-free media is a significant advantage, reducing the need for costly enzyme replenishment and simplifying downstream processing by avoiding the use and recovery of organic solvents. mdpi.comftb.com.hr The ability of immobilized enzymes to maintain their activity over multiple cycles contributes significantly to the sustainability and cost-effectiveness of this compound synthesis. mdpi.comftb.com.hr
Acid-Catalyzed Fischer Esterification: Reaction Mechanism and Optimization
Protonation and Nucleophilic Attack in Ester Formation
The mechanism of acid-catalyzed Fischer esterification is a nucleophilic acyl substitution reaction that proceeds through several key steps: byjus.compressbooks.pubmiracosta.edumsu.edu
Protonation of the Carbonyl Oxygen: The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid. byjus.compressbooks.pubmsu.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. pressbooks.pubmiracosta.edumsu.edu
Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol (1-pentanol in this case) acts as a nucleophile and attacks the activated (protonated) carbonyl carbon. byjus.compressbooks.pubmsu.edu This leads to the formation of a tetrahedral intermediate. byjus.compressbooks.pubmiracosta.edumsu.edu
Proton Transfer: A series of proton transfer steps occur within the tetrahedral intermediate. byjus.compressbooks.pubmsu.edu A proton is transferred from the oxonium ion (formed after nucleophilic attack) to one of the hydroxyl (-OH) groups, converting it into a good leaving group (water). byjus.compressbooks.pubmsu.edu
Loss of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl double bond is reformed. byjus.compressbooks.pubmiracosta.edu This results in a protonated ester. byjus.com
Deprotonation: Finally, the protonated ester loses a proton to a base (often another solvent molecule or the conjugate base of the acid catalyst), yielding the neutral ester product (this compound) and regenerating the acid catalyst. byjus.compressbooks.pubyoutube.com
This mechanism is thermodynamically controlled, aiming to yield the most stable ester product. thermofisher.com
Chemical Reactivity and Transformation Mechanisms of Pentyl Acetate
Hydrolysis Pathways and Kinetics
Hydrolysis is a significant degradation pathway for esters, including pentyl acetate (B1210297), leading to the formation of a carboxylic acid and an alcohol.
Acid- and Base-Catalyzed Hydrolysis Mechanisms
Ester hydrolysis can be catalyzed by either acids or bases, proceeding through distinct mechanisms. Both pathways typically involve a tetrahedral intermediate.
Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of esters is a reversible process, essentially the reverse of Fischer esterification chemistrysteps.comyoutube.comlibretexts.orgyoutube.comchemguide.co.uk. The mechanism begins with the protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which activates the carbonyl carbon, making it more electrophilic youtube.comlibretexts.orgyoutube.comchemguide.co.uklibretexts.org. Water, acting as a weak nucleophile, then attacks the protonated carbonyl carbon, forming a tetrahedral intermediate youtube.comyoutube.comlibretexts.org. Subsequent proton transfers occur, followed by the elimination of the alcohol (1-pentanol in the case of pentyl acetate) and deprotonation of the newly formed carbonyl group to regenerate the carboxylic acid (acetic acid) and the acid catalyst youtube.comlibretexts.orgchemguide.co.uk. To drive the equilibrium towards product formation, an excess of water is often used chemguide.co.uk.
Base-Catalyzed Hydrolysis: Base-catalyzed ester hydrolysis, also known as saponification, is generally considered irreversible under typical conditions, which makes it more beneficial for complete conversion compared to acid catalysis chemistrysteps.comalgoreducation.commasterorganicchemistry.com. This mechanism involves the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate youtube.comalgoreducation.commasterorganicchemistry.com. The tetrahedral intermediate then collapses, expelling an alkoxide ion (pentoxide in the case of this compound) as a leaving group, which immediately deprotonates the carboxylic acid formed, yielding a carboxylate ion (acetate ion) and the alcohol (1-pentanol) chemistrysteps.comyoutube.comalgoreducation.commasterorganicchemistry.com. The formation of the stable carboxylate ion, which is less electrophilic, prevents the reverse reaction, making the process irreversible chemistrysteps.comalgoreducation.com. Early mechanistic studies, such as those on amyl acetate, confirmed that alkaline hydrolysis occurs via acyl-oxygen bond fission masterorganicchemistry.com.
Environmental Hydrolysis Fate and Half-Life Determination
This compound's stability in water is pH-dependent, and hydrolysis is generally not considered a primary environmental degradation pathway for this compound nih.govufl.edu. Studies based on OECD Guideline 111 hydrolysis indicate varying half-lives depending on the pH.
Table 1: Predicted Hydrolysis Half-Lives of this compound (1-pentyl acetate) at 25 °C
| pH Value | Predicted Half-Life |
| 4 | 84.8 days |
| 7 | 138 days |
| 9 | 21.9 days |
For sec-amyl acetate, estimated hydrolysis half-lives are approximately 3.6 years at pH 7 and 130 days at pH 8, suggesting that hydrolysis is not a dominant process nih.gov. N-amyl acetate, which includes this compound, is expected to hydrolyze slowly, with estimated half-lives of 2 years at pH 7 and 78 days at pH 8 nih.gov. Volatilization from water surfaces is generally expected to be a more important fate process than hydrolysis for this compound in aquatic systems nih.govufl.edu. For instance, estimated volatilization half-lives for n-amyl acetate are approximately 6 hours in a model river and 5.3 days in a model lake nih.gov.
Oxidation Processes and Product Characterization
The atmospheric degradation of this compound (amyl acetate) is primarily initiated by reactions with photochemically produced hydroxyl (OH) radicals and chlorine (Cl) atoms nih.govufl.eduresearchgate.netrsc.orgrsc.org. These reactions occur in the gas phase via hydrogen atom abstraction at various sites along the molecule researchgate.netrsc.orgrsc.org.
Table 2: Gas-Phase Reaction Rate Coefficients for Amyl Acetate at 298 K and 1000 mbar researchgate.netrsc.orgrsc.org
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) |
| OH radical | (6.00 ± 0.96) × 10⁻¹² (FTIR) researchgate.netrsc.org |
| (6.37 ± 1.50) × 10⁻¹² (GC-FID) researchgate.netrsc.org | |
| Cl atom | (1.35 ± 0.14) × 10⁻¹⁰ (GC-FID) researchgate.netrsc.org |
The initial degradation pathway involves hydrogen abstraction at the -C(O)OCH₂- (C1), -CH₂- (C2), -CH₂- (C3), and -CH₂CH₃- (C4) moieties researchgate.netrsc.orgrsc.org. The products characterized from the Cl-initiated oxidation of amyl acetate include acetic acid, formaldehyde, acetaldehyde, propionaldehyde, and butyraldehyde (B50154) researchgate.netrsc.orgrsc.org. These aldehydes are considered secondary pollutants that can affect air quality and contribute to tropospheric ozone formation rsc.org.
Nucleophilic Substitution Reactions
This compound, as an ester, participates in nucleophilic acyl substitution reactions, also known as acyl transfer reactions acs.org. In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the leaving group.
A prominent example is the synthesis of this compound itself via Fischer esterification, where 1-pentanol (B3423595) acts as a nucleophile attacking the activated (protonated) carbonyl carbon of acetic acid libretexts.orgscribd.comlumenlearning.com. This process involves the formation of a tetrahedral intermediate, followed by the elimination of water to yield the ester libretexts.orgscribd.com. The reaction is reversible, and an excess of alcohol or removal of water can drive the equilibrium towards ester formation libretexts.orgscribd.comlumenlearning.com.
Beyond its synthesis, esters can also undergo nucleophilic substitution where the acetate group itself can be displaced by other nucleophiles under appropriate conditions . The general principle of nucleophilic substitution reactions involves the substitution of one nucleophile by another, often leading to an inversion of configuration at a chiral center if the reaction proceeds via an Sₙ2 mechanism libretexts.org.
Advanced Studies on Reaction Intermediates and Transition States
Understanding reaction intermediates and transition states is fundamental to elucidating reaction mechanisms and kinetics.
For oxidation processes, particularly those involving hydroxyl radicals and chlorine atoms, the reactions proceed through specific transition states that dictate the hydrogen abstraction pathways acs.orgresearchgate.netrsc.org. Computational studies on similar esters, such as isoamyl acetate, have identified various transition state structures for hydrogen abstraction and addition/elimination reactions acs.org. These studies often consider the formation of reactant complexes (RCs) and product complexes (PCs) and the transition states connecting them on the potential energy surface acs.org. Hydrogen bond-like interactions in the transition states can influence site reactivities researchgate.net.
Computational Chemistry in Elucidating Reaction Mechanisms
Computational chemistry has become an indispensable tool for investigating the detailed mechanisms, thermochemistry, and kinetics of chemical reactions, including those involving this compound and related esters acs.orgresearchgate.netosti.gov.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are employed to determine the geometries and energies of reactants, intermediates, and transition states acs.orgresearchgate.netosti.gov. By mapping the potential energy surface (PES), researchers can identify reaction pathways, activation energies, and the nature of critical points like transition states acs.orgresearchgate.net. For example, studies on the atmospheric oxidation of esters by OH radicals have utilized quantum chemistry to calculate rate constants and clarify individual reactivity sites, showing excellent agreement with experimental data researchgate.net.
Kinetic modeling, often coupled with electronic structure calculations, allows for the prediction of rate constants and the elucidation of complex reaction networks acs.orgosti.gov. Techniques like solving the master equation are used to describe non-equilibrium kinetics involving multiple energy wells and collisional energy transfer acs.org. This approach provides a detailed understanding of how reactions proceed under various conditions, such as those encountered in the atmosphere or during industrial processes acs.orgosti.gov. For instance, computational kinetics has been used to study the enzymatic synthesis of this compound, analyzing the efficiency of models like the Bi-Bi Ping-Pong mechanism and considering enzyme deactivation mdpi.comresearchgate.net.
Environmental Fate and Ecotoxicological Research of Pentyl Acetate
Environmental Partitioning and Distribution Modeling (Air, Water, Soil)
The environmental partitioning and distribution of pentyl acetate (B1210297) are influenced by its physicochemical properties, including vapor pressure, water solubility, and octanol-water partition coefficient (Log Kow). For 1-pentyl acetate, the vapor pressure is reported as 4.67 hPa at 25°C, and its aqueous solubility is 2,000 mg/L at 20°C. oecd.org The preferred Log Kow for 1-pentyl acetate is 2.34, while for 2-methyl butyl acetate, it is 2.26. oecd.org
Fugacity modeling, specifically Level III distribution modeling for 1-pentyl acetate, estimates that the majority of the compound released into the environment will partition into water (26.7%) and soil (66.3%), with a smaller fraction distributing to air (6.8%). oecd.org This modeling suggests that pentyl acetate is anticipated to volatilize easily from moving rivers, but only moderately from quiescent lakes and other surface water bodies. oecd.org The calculated volatilization half-life for Primary Amyl Acetate is between 3.4 hours from a river and 5.5 days (132 hours) from a lake. oecd.org
The Henry's Law constant for n-amyl acetate is reported as 3.88 × 10⁻⁴ atm-cu m/mole at 25 °C, indicating that it is expected to volatilize from water surfaces. nih.gov The estimated volatilization half-life from a model river (1 m deep, flowing 1 m/sec, wind velocity of 3 m/sec) is approximately 6 hours, and from a model lake (1 m deep, flowing 0.05 m/sec, wind velocity of 0.5 m/sec), it is estimated as 5.3 days. nih.gov Volatilization from moist soil surfaces may also occur, and from dry soil surfaces, it is expected based on its vapor pressure of 3.5 mm Hg. nih.gov The estimated Koc (organic carbon-water (B12546825) partition coefficient) for n-amyl acetate is 34, suggesting very high mobility in soil. nih.gov
Table 1: Key Physicochemical Properties and Environmental Partitioning of this compound
| Property | Value (1-pentyl acetate) | Value (n-amyl acetate) | Value (2-methyl butyl acetate) | Source |
| Vapor Pressure (25°C) | 4.67 hPa | 3.5 mm Hg (approx. 4.67 hPa) | 8.46 hPa | nih.govoecd.org |
| Aqueous Solubility | 2,000 mg/L (20°C) | 1,700 mg/L (25°C) | 1,070 mg/L | oecd.org |
| Log Kow | 2.34 | 2.30 | 2.26 | nih.govoecd.org |
| Henry's Law Constant | 3.55 x 10⁻⁴ atm-m³/mol | 3.88 x 10⁻⁴ atm-m³/mol | 5.35 x 10⁻⁴ atm-m³/mol | nih.gov |
| Estimated Koc | - | 34 | - | nih.gov |
Table 2: Estimated Environmental Distribution of 1-Pentyl Acetate (Level III Modeling)
| Environmental Compartment | Percentage (%) | Source |
| Water | 26.7 | oecd.org |
| Soil | 66.3 | oecd.org |
| Air | 6.8 | oecd.org |
| Sediment | 0.14 |
Biodegradation Pathways and Kinetics in Aquatic Systems
This compound is biodegradable under aerobic conditions. oecd.org The stability of primary amyl acetate in water is pH dependent. oecd.org Predicted half-lives at 25°C are 84.8 days at pH 4, 138 days at pH 7, and 21.9 days at pH 9. oecd.org
Aerobic Biodegradation Studies
Primary Amyl Acetate has been assessed for biodegradation using OECD Guideline 301D. In a 28-day aerobic test using domestic secondary wastewater effluent, biodegradation reached 57% of the theoretical oxygen demand (ThOD) after 28 days, with 50% biodegradation achieved after 10 days. While these results indicate biodegradability, Primary Amyl Acetate did not meet the OECD criteria for "readily biodegradable" classification, which requires 60% biodegradation within a 10-day window following the onset of biodegradation.
However, other studies evaluating Primary Amyl Acetate and its major component, 1-pentyl acetate, using surface water as inoculum, showed consistent results of approximately 50% or greater biodegradation within 10 days. Based on the weight of evidence, including a 10-day average biodegradation rate of 60% for surface water studies, Primary Amyl Acetate and 1-pentyl acetate can be considered readily biodegradable in aqueous environments. For n-amyl acetate, a 5-day theoretical BOD value was 64% in fresh water and 35% in salt water. nih.gov A freshwater biodegradation half-life of 10 days was determined from a river die-away test. nih.gov
Influence of Environmental Factors on Biodegradation Rates
Biodegradation rates are significantly influenced by environmental conditions such as temperature, pH, and the presence and activity of microorganisms. diva-portal.orgnih.gov For instance, the stability of primary amyl acetate in water is pH-dependent, with half-lives varying considerably across different pH levels. oecd.org Higher temperatures generally promote increased hydrolysis and microbial metabolism, thereby enhancing biodegradation rates. diva-portal.orgnih.gov The availability of nutrients like nitrogen, phosphorus, and iron is also crucial for microbial growth and can impact biodegradation rates. enviro.wiki Oxygen availability is a primary rate-limiting factor in aerobic biodegradation, and its addition can increase degradation rates significantly. enviro.wikiafit.edu
Photochemical Degradation in the Atmosphere
This compound is expected to exist solely as a vapor in the ambient atmosphere due to its vapor pressure. nih.govnih.gov
Reaction with Hydroxyl Radicals and Atmospheric Half-Life
Vapor-phase this compound is degraded in the atmosphere primarily by reaction with photochemically-produced hydroxyl radicals. nih.govnih.gov For 1-pentyl acetate, the calculated atmospheric half-life due to reaction with hydroxyl radicals ranges from 34 to 43 hours. oecd.org For 2-methyl butyl acetate, the calculated photochemical removal half-life is 41 hours. oecd.org For n-amyl acetate, the estimated atmospheric half-life for this reaction is about 51 hours. nih.gov The initial degradation pathway for amyl acetate initiated by hydroxyl radicals involves hydrogen-atom abstraction at various carbon positions within the molecule. rsc.org This moderate degradation suggests a potential contribution to photochemical smog formation. rsc.org
Aquatic Ecotoxicity Research
This compound exhibits low to moderate toxicity to aquatic organisms, including fish, aquatic invertebrates, and algae. oecd.orgutdallas.edu
Table 3: Aquatic Ecotoxicity Data for this compound
| Organism | Endpoint | Concentration (mg/L) | Duration | Source |
| Fish (various species) | 96-hr LC50 | 69 | 96 hours | oecd.orgutdallas.edu |
| Fish (Lepomis macrochirus) | LC50 | ≥650 | 96 hours | lgcstandards.com |
| Daphnia magna (Water flea) | 48-hr EC50 | 40.9 | 48 hours | oecd.org |
| Daphnia magna (Water flea) | 48-hr EC50 | 27 | 48 hours | utdallas.edu |
| Daphnia magna (Water flea) | 24-hr LC50 | 210 | 24 hours | nih.govutdallas.edu |
| Pseudokirchneriella subcapitata (green algae) | 72-hr ECr50 (growth rate) | >466 | 72 hours | oecd.org |
| Pseudokirchneriella subcapitata (green algae) | 72-hr ECb50 (biomass) | 156 | 72 hours | oecd.org |
| Pseudokirchneriella subcapitata (green algae) | 72-hr NOEC | 21 | 72 hours | utdallas.edu |
| Chlorococcales (Green Algae Order) | 24-hr LC50 | 1300 | 24 hours | nih.gov |
The chemical has properties indicating a hazard for the environment, with acute aquatic EC/LC50 values generally between 1 and 100 mg/L. oecd.org However, due to its rapid biodegradation and limited potential for bioaccumulation, it is considered a low priority for further environmental work. nih.govoecd.org An estimated bioconcentration factor (BCF) of 14.57 for Primary Amyl Acetate and 11.8 for 1-pentyl acetate suggests a low bioaccumulation potential, meaning it is not likely to bioaccumulate significantly in food webs. nih.gov
Toxicity to Fish (e.g., LC50 studies)
Studies on the acute toxicity of this compound to fish indicate a low to moderate level of toxicity. The median lethal concentration (LC50) for fish species has been reported over a 96-hour exposure period.
Table 1: Toxicity of this compound to Fish (LC50 values)
| Species | Endpoint | Concentration (mg/L) | Exposure Time (h) | Test Type | Reference |
| Pimephales promelas (Fathead minnow) | LC50 | 69 | 96 | Static | 3m.comeuropa.eu |
| Gambusia affinis (Mosquito fish) | LC50 | 65 | 96 | - | fishersci.nl |
| Lepomis macrochirus (Bluegill sunfish) | LC50 | 650 | 96 | - | |
| Goldfish | LC50 | 10 | 96 | Experimental | 3m.com |
The LC50 values suggest that this compound is harmful to fish, with reported concentrations ranging from 10 mg/L for goldfish to 69 mg/L for fathead minnows and mosquito fish over a 96-hour period 3m.comfishersci.nleuropa.eu.
Toxicity to Aquatic Invertebrates (e.g., Daphnia magna EC50)
This compound exhibits acute toxicity to aquatic invertebrates. The median effective concentration (EC50) for Daphnia magna (water flea) has been determined in various studies.
Table 2: Toxicity of this compound to Aquatic Invertebrates (EC50 values)
| Species | Endpoint | Concentration (mg/L) | Exposure Time (h) | Test Type | Reference |
| Daphnia magna Straus | EC50 | 42 | 48 | - | basf.com |
| Daphnia magna | EC50 | 40.9 | 48 | Static (OECD Guideline 202, part 1) | 3m.comeuropa.eu |
| Daphnia magna | EC50 | 210 | 24 | - |
The EC50 values for Daphnia magna range from 40.9 mg/L to 210 mg/L, indicating its harmful effects on these aquatic organisms basf.com3m.comeuropa.eu.
Toxicity to Algae and Aquatic Plants
Research on the toxicity of this compound to algae and aquatic plants shows varying effects depending on the species and endpoint measured.
Table 3: Toxicity of this compound to Algae and Aquatic Plants (EC50 values)
| Species | Endpoint | Concentration (mg/L) | Exposure Time (h) | Test Type | Reference |
| Desmodesmus subspicatus (green algae) | ErC50 | > 100 | 72 | Static (OECD Test Guideline 201) | basf.com |
| Pseudokirchneriella subcapitata (green algae) | EC50 (growth rate) | > 466 | 72 | Static (OECD Guideline 201) | 3m.comeuropa.eu |
| Pseudokirchneriella subcapitata (green algae) | EC50 (growth inhibition/cell density reduction) | 313 | 96 | Static (OECD Test Guideline 201 or Equivalent) | |
| Algae | EC50 | 550 | 24 | - | |
| Chlorococcales (green algae order) | EC50 | 1300 | 24 | - |
This compound generally shows lower toxicity to algae compared to fish and invertebrates, with EC50 values often exceeding 100 mg/L, indicating that higher concentrations are needed to inhibit growth or biomass basf.com3m.comeuropa.eu.
Toxicological and Safety Research of Pentyl Acetate
Genotoxicity Assessments
Genotoxicity studies evaluate the potential of a substance to cause damage to genetic material, which could lead to mutations or chromosomal aberrations. Pentyl acetate (B1210297) has been subjected to both in vitro and in vivo genotoxicity assessments.
In Vitro Mutagenicity Assays (e.g., Ames Test, Mammalian Cell Assays)
In vitro mutagenicity assays are commonly employed as initial screens for genotoxic potential. Pentyl acetate has consistently shown negative results across a range of these tests.
Ames Test: The Ames test, a bacterial reverse gene mutation assay, has indicated that this compound is not mutagenic in bacteria. This includes studies using Salmonella typhimurium strains and E. coli uvrA, even with and without metabolic activation (rat S9) basf.comeuropa.eucir-safety.orgepa.gov. No increase in mutant colonies was observed across tested concentrations europa.eu.
Mammalian Cell Assays: Studies in mammalian cell cultures have also reported this compound as non-mutagenic.
Chinese Hamster Ovary (CHO) Cells: Tests conducted with CHO cells, both with and without S9 metabolic activation, showed no dose-related or significant effects on mutagenicity europa.eu.
Mouse Lymphoma Cells: Isoamyl acetate, an isomer of this compound, tested negative in a TK-Assay with mouse lymphoma cells europa.eu.
Rat Lymphocytes: An in vitro chromosomal aberration assay using rat lymphocytes found this compound to be non-genotoxic, with no significant increases in the frequencies of cells with aberrations, either in the presence or absence of S9 activation europa.eu.
Chinese Hamster Fibroblasts: A chromosomal aberration test in Chinese hamster fibroblasts without metabolic activation also yielded negative results europa.eu.
The findings from in vitro mutagenicity assays are summarized in the table below:
| Assay Type | Cell/Organism | Metabolic Activation (S9) | Result | Reference |
| Ames Test | Salmonella typhimurium | +/- | Non-mutagenic | cir-safety.orgepa.gov |
| Ames Test | E. coli uvrA | +/- | Non-mutagenic | basf.comeuropa.eu |
| Chromosomal Aberration | Rat Lymphocytes | +/- | Non-genotoxic | europa.eu |
| Chromosomal Aberration | Chinese Hamster Fibroblasts | - | Negative | europa.eu |
| TK-Assay | Mouse Lymphoma Cells | +/- | Negative | europa.eu |
| Sister Chromatid Exchange | CHO Cells | +/- | No significant genetic toxicity | europa.eu |
In Vivo Genotoxicity Studies (e.g., Micronucleus Assay)
In vivo genotoxicity studies provide insights into a substance's potential to cause genetic damage within a living organism.
Micronucleus Assay: An in vivo micronucleus assay, performed according to OECD guideline 474, was conducted using NMRI mice. A single dose of 1500 mg/kg body weight of 3-methylbutan-1-ol (isoamyl alcohol), an isomer and metabolic product of this compound, was administered by gavage. The study concluded that the test substance did not produce a significant, exposure-related increase in the incidence of micronucleated polychromatic erythrocytes in male or female animals, indicating it is not mutagenic in vivo europa.eucir-safety.org. Ethyl acetate, another acetate, also showed negative results in micronucleus tests in Chinese hamsters epa.gov.
Reproductive and Developmental Toxicity Research
Reproductive and developmental toxicity research investigates the potential for a substance to affect fertility, gestation, and the healthy development of offspring.
Maternal Toxicity Studies and No Observed Adverse Effect Levels (NOAELs)
Studies have been conducted to determine the effects of this compound on maternal health during pregnancy and to establish No Observed Adverse Effect Levels (NOAELs).
In a developmental inhalation toxicity study, pregnant New Zealand white rabbits were exposed to primary amyl acetate (a mixture containing 65% 1-pentyl acetate and 35% 2-methyl-1-butyl acetate) at concentrations of 0, 500, 1000, and 1500 ppm for 6 hours per day from Gestation Days 6 to 18. The NOAEL for maternal toxicity in this study was determined to be 1000 ppm cir-safety.org. Animal studies have generally provided no indication of a fertility-impairing effect basf.com.
Developmental and Teratogenic Effects in Animal Models
Research on this compound in animal models has also focused on its potential to cause developmental or teratogenic effects (birth defects).
Animal studies have indicated no signs of a developmental toxic or teratogenic effect basf.com. In the same inhalation study on pregnant New Zealand white rabbits, the NOAEL for developmental toxicity was determined to be 1500 ppm, the highest concentration tested cir-safety.org.
Key findings from reproductive and developmental toxicity research are summarized below:
| Study Type | Species | Exposure Route | NOAEL (Maternal Toxicity) | NOAEL (Developmental Toxicity) | Reference |
| Developmental Inhalation Toxicity | Rabbit | Inhalation | 1000 ppm | 1500 ppm | cir-safety.org |
| General Reproduction Studies | Animal | Various | No indication of fertility impairment | No indication of developmental/teratogenic effect | basf.com |
Neurotoxicity Investigations
Neurotoxicity investigations assess the potential of a chemical to cause adverse effects on the nervous system.
A subchronic inhalation neurotoxicity study in Sprague-Dawley rats exposed to amyl acetate vapor did not reveal concentration-related changes in functional observational battery (FOB) evaluations cir-safety.orgepa.govosha.gov. The study found no changes in automated motor activity measurements at concentrations up to 1200 ppm, which was the highest concentration tested, establishing this as the No Observed Effect Level (NOEL) for motor activity epa.gov. Microscopic examination of the brain and spinal cord from rats exposed to the highest concentration showed no morphological differences compared to control rats, indicating an absence of compound-related neuropathological changes epa.gov. While amyl acetate can stimulate acetylcholine (B1216132) release in nerve endings and act as a competitive inhibitor of acetylcholine in isolated nerves, these are mechanistic insights rather than indicators of adverse neurotoxic outcomes in the context of the animal studies reviewed cir-safety.org.
Subchronic Inhalation Neurotoxicity Studies
Subchronic inhalation neurotoxicity studies involving this compound have been conducted to assess its potential effects on the nervous system following repeated exposure. One notable study by Gill, Tyler, and Beyrouty (2000) investigated the subchronic inhalation neurotoxicity of amyl acetate in rats atamanchemicals.commpg.de. In a 13-week inhalation study, Sprague-Dawley rats were exposed to a commercial mixture consisting of 65% n-amyl acetate and 35% 2-methyl butyl acetate. Exposure levels were set at 0, 299, 600, or 1199 parts per million (ppm) for 6 hours per day, 5 days per week nih.gov.
This study determined a no-effect level (NOEL) of 1199 ppm, indicating that no adverse effects were observed at any of the tested dose levels under these conditions nih.gov. While prolonged inhalation of n-amyl acetate may be harmful, and the chemical has not been fully evaluated for potential long-term brain or nerve damage, many solvents have demonstrated such effects fishersci.canih.gov.
Table 1: Subchronic Inhalation Neurotoxicity Study Findings (Rats)
| Compound (Commercial Mixture) | Exposure Concentration (ppm) | Exposure Duration | Observed Effects | No-Effect Level (NOEL) |
| n-Amyl Acetate (65%) & 2-Methyl Butyl Acetate (35%) | 0, 299, 600, 1199 | 13 weeks (6h/day, 5d/week) | No effects at any tested dose levels | 1199 ppm nih.gov |
Neurobehavioral Effects and Central Nervous System Responses
This compound exposure can elicit various neurobehavioral effects and central nervous system (CNS) responses. Acute exposure to high concentrations of n-amyl acetate can lead to symptoms such as headache, drowsiness, weakness, dizziness, and even unconsciousness nih.gov. When compared to other acetates like ethyl and n-butyl acetate in mice, amyl acetate exposure significantly impacted CNS activity, CNS excitability, and autonomic domains fishersci.co.uk.
However, unlike n-butyl and ethyl acetate, amyl acetate did not significantly decrease locomotor activity at any tested concentrations fishersci.co.ukfishersci.ca. Observations during exposure showed consistent activity levels for amyl acetate fishersci.co.uk. Although no fatalities were reported, some mice exposed to the three highest concentrations of amyl acetate exhibited seizure activity, characterized by violent motor spasms, upon removal from the exposure chamber, which were likely handling-induced fishersci.co.uk. Other observed effects included clonic movements, repetitive mouth movements, mild tremors, and wet dog shakes fishersci.co.uk. The neurobehavioral profile of acetates, including amyl acetate, has been noted to differ from that of depressant solvents such as toluene (B28343) fishersci.ca.
For individuals suspected of overexposure, medical evaluations are recommended to assess brain effects, including changes in memory, concentration, sleeping patterns, and mood (e.g., irritability, social withdrawal), as well as headaches and fatigue. Evaluations of the cerebellar, autonomic, and peripheral nervous systems are also suggested, with neuropsychological testing for individuals showing positive or borderline results nih.gov.
Olfactory Function and Psychosocial Effects of Odor
This compound is frequently employed as a test odorant in studies investigating olfactory function and the psychosocial impacts of odors fishersci.comfishersci.cawikipedia.orgfishersci.frwikipedia.org. It serves as a component in libraries of odorants used to evaluate the responses of olfactory sensory neurons (OSNs) to various chemical structures and odors fishersci.comfishersci.cawikipedia.orgwikipedia.org.
Complaints regarding environmental odorants, including this compound, often involve irritation of the eyes, nose, and throat, along with headaches and drowsiness fishersci.cafishersci.nl. These symptoms may stem from the stimulation of olfactory receptors or trigeminal chemoreceptors fishersci.cafishersci.nl. Research on patients with traumatic brain injury (TBI) has shown abnormalities in smell function, where the pleasantness values for odors like amyl acetate were significantly decreased compared to normal subjects, indicating disruptions in the interaction between olfactory receptors and brain function wikipedia.org.
Cerebrovascular Blood Flow Alterations Induced by Odorants
Studies have demonstrated that odorants, including amyl acetate, can induce alterations in cerebrovascular blood flow. When administered to the nasal cavity of rats, amyl acetate, along with propionic acid and cyclohexanone, significantly increased cortical blood flow fishersci.cafishersci.nl. The increase in cortical blood flow was concentration-dependent for these odorants fishersci.cafishersci.nl. Specifically, amyl acetate at a concentration of 3020 ppm resulted in a significant increase in average blood flow above control levels, with the effect beginning approximately 30 seconds after stimulus onset and persisting for about 30 seconds after stimulus termination fishersci.nl. A concentration of 955 ppm also caused a significant increase in blood flow, while 302 ppm did not produce a notable change fishersci.nl.
This ability of odorants to modify cerebrovascular blood flow may partly account for health symptoms such as headaches reported in response to odors fishersci.cafishersci.nl. It is hypothesized that this increased cerebral blood flow is mediated by the stimulation of parasympathetic and/or trigeminal fibers nih.gov. Furthermore, the introduction of odorants into an air passage is believed to enhance the permeability of the anterior two-thirds of the cerebrovascular system, including the blood-brain barrier (BBB), to circulating agents of varying sizes nih.gov. Functional ultrasound imaging has also revealed that this compound elicits distinct patterns of vascular activity in the main olfactory bulb (MOB) compared to other odorants like hexanal (B45976) epa.gov.
Table 2: Effect of Amyl Acetate on Cortical Blood Flow in Rats
| Odorant | Concentration (ppm) | Effect on Cortical Blood Flow | Onset/Duration of Effect |
| Amyl Acetate | 3020 | Significant increase fishersci.nl | ~30s after onset, ~30s after termination fishersci.nl |
| Amyl Acetate | 955 | Significant increase fishersci.nl | ~60, 100, and 110s after stimulus onset fishersci.nl |
| Amyl Acetate | 302 | No significant increase fishersci.nl | N/A |
Immunotoxicity Studies
Research into the immunotoxic potential of this compound provides limited direct data. While the toxicological database for flumiclorac (B1265798) pentyl (a distinct compound) is considered comprehensive for immunotoxic effects, showing no evidence of immunotoxicity at non-limit doses, this finding does not directly apply to this compound thegoodscentscompany.com.
For amyl acetate, the Environmental Working Group (EWG) Skin Deep database indicates a "MODERATE" concern for "Allergies & Immunotoxicity," though it notes "LOW" data availability for this assessment nih.gov. The Research Institute for Fragrance Materials (RIFM) safety assessment for amyl acetate included an evaluation for skin sensitivity, but the full assessment was not publicly available prior to the issuance of a Cosmetic Ingredient Review (CIR) report americanelements.com. Specific detailed research findings on immunotoxicity directly attributable to this compound are not extensively documented in the available literature.
Sensitization and Irritation (Dermal and Ocular) Research
Research on this compound, often referred to as amyl acetate, indicates its potential for causing irritation and, in some cases, sensitization through dermal and ocular exposure.
Dermal Irritation and Sensitization: Prolonged or repeated skin contact with this compound can lead to irritation, dryness, and cracking of the skin fishersci.canih.goveasychem.orgwikidata.org. When tested on the clipped skin of albino rabbits, undiluted amyl acetate produced only minimal visible capillary injection americanelements.com. In studies investigating its potential to cause allergic contact dermatitis, amyl acetate (as a mixture of isomeric forms of this compound) was evaluated using a guinea pig maximization procedure and was considered a possible marginal skin sensitizer (B1316253) fishersci.caamericanelements.com.
Ocular Irritation: Direct contact with the eyes can cause temporary irritation fishersci.caeasychem.org. In a rabbit eye irritation test, undiluted amyl acetate received a rating of 2 on a scale of 1-10 americanelements.com. A Draize eye irritation test conducted with 100% amyl acetate on three rabbits resulted in a maximum conjunctival score of 6 (out of a possible 110) on day 1. However, the eyes returned to normal by day 2, and no irritation was noted in the cornea or iris americanelements.com. Furthermore, a suntan lotion containing 0.2% amyl acetate was assessed for its eye irritation potential, and no ocular reactions were reported in the treated rabbit eyes, whether rinsed or unrinsed americanelements.com.
Table 3: Sensitization and Irritation Profile of this compound
| Type of Exposure | Effect | Research Findings |
| Dermal | Irritation | Prolonged/repeated skin contact can cause irritation, dryness, cracking fishersci.canih.goveasychem.orgwikidata.org. Undiluted amyl acetate caused minimal capillary injection in rabbit skin americanelements.com. |
| Sensitization | Considered a possible marginal skin sensitizer in guinea pig maximization procedure fishersci.caamericanelements.com. | |
| Ocular | Irritation | Direct contact may cause temporary irritation fishersci.caeasychem.org. Undiluted amyl acetate rated 2/10 in rabbit eye test americanelements.com. 100% amyl acetate caused max conjunctival score of 6 (out of 110) on day 1, normal by day 2, no corneal/iris irritation americanelements.com. 0.2% in lotion caused no ocular reactions americanelements.com. |
Human Sensitization and Photoallergy Testing
Human studies on this compound and its isomers have largely indicated a low potential for sensitization and photoallergy. Human sensitization test data for Primary Amyl Acetate, a mixture including 1-pentyl acetate and 2-methyl-1-butyl acetate, showed no induction of dermal sensitization oecd.org. Similarly, a human photoallergy test with Primary Amyl Acetate yielded negative results oecd.org.
Specific tests with n-amyl acetate and isoamyl acetate further support these findings. A human phototoxicity test using a 30% n-amyl acetate solution on 25 subjects revealed no signs of phototoxicity or primary irritation cir-safety.org. In a combined human photoallergy and primary phototoxicity test, a panel of 25 subjects exposed to 20% Amyl Acetate and 20% Isoamyl Acetate showed no evidence of delayed contact hypersensitivity, phototoxicity, or photoallergy cir-safety.orgcir-safety.org.
However, some studies have reported irritant responses. In a repeat insult patch test involving 208 subjects, a suntan lotion containing 0.1% Amyl Acetate resulted in "+" reactions in 19 individuals on challenge, which were attributed by the investigator to an "irritant response to TEA stearate (B1226849) emulsions under occlusion" rather than sensitization cir-safety.orgcir-safety.org. Another repeat insult patch test with 155 subjects using a similar lotion containing 0.18% Amyl Acetate observed reactions in 11 subjects, predominantly faint erythema cir-safety.orgcir-safety.org. Animal studies have also generally not observed skin sensitizing effects basf.com. Despite these findings, the possibility that this compound could be a marginal skin sensitizer cannot be entirely ruled out ser.nl.
Acute Toxicity Studies Beyond Basic Identification
This compound and its isomers exhibit low acute toxicity across various animal models and exposure routes. Reported LCLo (lowest published lethal concentration) values for this compound (all isomers) are greater than 5,000 ppm, indicating low acute inhalation toxicity ser.nl.
Acute Toxicity Values for this compound and Isomers
| Compound/Isomer | Route of Exposure | Endpoint | Value | Species | Source |
| This compound | Oral | LD50 | 7,400 mg/kg | Rabbit | |
| This compound | Oral | LD50 | 6,500 mg/kg | Rat | fujifilm.com |
| Primary Amyl Acetate (mixture of 1-pentyl acetate and 2-methyl-1-butyl acetate) | Oral | LD50 | 12,306 mg/kg bw (female) | Rat | oecd.org |
| Primary Amyl Acetate | Oral | LD50 | >14,064 mg/kg bw (male) | Rat | oecd.org |
| This compound | Dermal | LD50 | 8,359 mg/kg (male) | Rabbit | fujifilm.com |
| Primary Amyl Acetate | Dermal | LD50 | >14,080 mg/kg bw (female) | Rabbit | oecd.org |
| Isoamyl acetate | Dermal | LD50 | >5,000 mg/kg | Rabbit | carlroth.com |
| Reaction mass of 2-methylbutyl acetate and this compound | Inhalation | LC50 | >19.25 mg/L 4h | Rat | basf.com |
| Primary Amyl Acetate | Inhalation | Mortality | 20% (males at 3693 ppm for 6h) | Rat | oecd.org |
| Primary Amyl Acetate | Inhalation | Mortality | 0% (females at 3628 ppm for 6h) | Rat | oecd.org |
The acute oral toxicity of Amyl Acetate is reported to exceed 5 g/kg cir-safety.orgcir-safety.org. In aquatic toxicity assessments, Primary Amyl Acetate demonstrated low to moderate toxicity. The 96-hour LC50 for fish (Pimephales promelas) was 69 mg/L, and the 48-hour EC50 for aquatic invertebrates (Daphnia magna) was 40.9 mg/L oecd.orgbasf.com.
Subchronic and Chronic Toxicity Studies
Subchronic and chronic toxicity studies provide insights into the effects of prolonged or repeated exposure to this compound. While older reports indicated a lack of specific subchronic studies for Amyl Acetate, newer research includes subchronic and developmental inhalation toxicity assays, which have yielded high No Observed Adverse Effect Levels (NOAELs) cir-safety.org.
In repeated dose toxicity studies, no adverse effects were observed following repeated inhalative exposure to a reaction mass of 2-methylbutyl acetate and this compound in animal models basf.com. Detailed inhalation studies on rats exposed to Primary Amyl Acetate (a mixture of 1-pentyl acetate and 2-methyl-1-butyl acetate) for 14 weeks at concentrations of 0, 100, 300, or 500 ppm (0, 532, 1596, 2660 mg/m³) showed no clinical signs of toxicity or mortality oecd.org. A slight decrease in body weight gain was noted in exposed males, but the NOAEC (No Observed Adverse Effect Concentration) for both males and females was determined to be 500 ppm (2660 mg/m³) oecd.org.
A 13-week inhalation neurotoxicity study involving male and female rats exposed to Primary Amyl Acetate vapor at concentrations of 0, 300, 600, or 1200 ppm (0, 1596, 3192, 6384 mg/m³) reported no mortality, no signs of toxicity, and no observed neurobehavioral effects oecd.org. However, at higher, prolonged exposure levels, such as 1,850 ppm (10,000 mg/m³) for two hours a day over 120 days, a metabolic imbalance of the liver was recorded in rabbits ser.nl. Chronic exposure to isoamyl acetate in humans may lead to a narcotic effect coleparmer.com.
Regarding carcinogenicity, no ingredients of this compound present at levels greater than or equal to 0.1% have been identified as probable, possible, or confirmed human carcinogens by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), or the Occupational Safety and Health Administration (OSHA) .
Occupational Exposure Limits and Health Surveillance in Research Settings
Occupational exposure limits (OELs) are established to protect workers from adverse health effects due to chemical exposure. For this compound (all isomers), the American Conference of Governmental Industrial Hygienists (ACGIH) recommends an airborne exposure limit of 50 ppm as an 8-hour time-weighted average (TWA) and 100 ppm as a short-term exposure limit (STEL) nj.govsanei.or.jp. The Scientific Expert Group (SEG) also recommends an 8-hour TWA of 50 ppm (270 mg/m³) and a 15-minute STEL of 100 ppm (540 mg/m³) for this compound ser.nl. These limits are generally set to be well below levels causing irritative effects during short-term exposure ser.nl.
Occupational Exposure Limits for this compound (All Isomers)
| Organization | Exposure Limit Type | Concentration (ppm) | Concentration (mg/m³) | Averaging Period | Source |
| ACGIH | TWA | 50 | - | 8-hour | nj.govsanei.or.jp |
| ACGIH | STEL | 100 | - | - | nj.govsanei.or.jp |
| SEG | TWA | 50 | 270 | 8-hour | ser.nl |
| SEG | STEL | 100 | 540 | 15-minute | ser.nl |
In research settings, health surveillance for this compound exposure involves routine evaluation of hazardous substances, which may include collecting personal and area air samples nj.gov. OSHA provides monitoring methods for n-Amyl acetate, recommending the use of a CSC tube (100/50 mg) for sampling over 240 minutes at a flow rate of 0.1 L/min, resulting in a sampling volume of 24 L osha.gov. Workers have a legal right to obtain copies of these sampling results under OSHA 1910.1020 nj.gov. If any work-related health problems are suspected, it is advised to consult a medical professional trained in occupational diseases nj.gov. The Japan Society for Occupational Health (JSOH) also provides Occupational Exposure Limits (OELs) as reference values to prevent adverse health effects in workers, which are based on industrial experience and experimental data from human and animal studies sanei.or.jp. Biological monitoring, which involves measuring the concentration of a chemical or its metabolites in biological specimens, can also be employed as part of health surveillance sanei.or.jp.
Advanced Analytical Methodologies for Pentyl Acetate Characterization and Detection
Chromatographic Techniques for High-Precision Quantification
Chromatographic methods are indispensable for the separation, identification, and quantification of pentyl acetate (B1210297) in complex mixtures. Their ability to resolve individual components makes them suitable for high-precision analysis.
Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely employed technique for the quantitative analysis of volatile organic compounds, including pentyl acetate isomers. osha.govirsst.qc.canotulaebotanicae.ro This method is particularly effective due to the FID's universal response to hydrocarbons, which provides a robust signal for quantification. s4science.at
Methodology and Application: Samples containing this compound are typically collected by drawing workplace air through glass sampling tubes containing adsorbent materials like coconut shell charcoal, using personal sampling pumps. osha.gov The adsorbed analytes are then extracted using a suitable solvent mixture, such as 99:1 carbon disulfide:N,N-dimethylformamide. osha.gov The extracted solution is subsequently injected into the GC system.
In the GC-FID system, a carrier gas (e.g., helium) transports the vaporized sample through a capillary column, where components are separated based on their differential partitioning between the stationary phase and the mobile phase. Upon elution from the column, the separated compounds are combusted in a hydrogen-air flame in the FID, generating ions that produce an electrical current proportional to the mass of the analyte.
Quantitative Evaluation: Quantitative evaluation in GC-FID is often performed using the internal standard method, where a known amount of a reference compound (e.g., 3-pentanol) is added to the samples. notulaebotanicae.roresearchgate.net The concentration of this compound is determined by comparing its peak area to that of the internal standard. notulaebotanicae.ro
Performance Characteristics: GC-FID methods for this compound isomers, such as n-amyl acetate (CAS: 628-63-7), isoamyl acetate (CAS: 123-92-2), and 2-methyl-1-butyl acetate (CAS: 624-41-9), have demonstrated reliable quantitation limits. For instance, a reliable quantitation limit of 10 ppb (55 µg/m³) for n-amyl acetate and 15 ppb (80 µg/m³) for isoamyl acetate has been reported for air samples. osha.gov The precision of GC-FID for this compound analysis can be as low as 2%. irsst.qc.ca
GC-FID is also identified as a preferred analytical technique for the analysis of residual solvents in pharmaceuticals, as per USP 467, highlighting its importance in quality control. s4science.at
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the qualitative and quantitative identification power of mass spectrometry. gcms.cznih.gov It is particularly valuable for trace analysis and for the confident identification of unknown compounds. gcms.cz
Methodology and Application: In GC-MS, after chromatographic separation, the eluted compounds enter a mass spectrometer, where they are ionized (commonly by electron ionization, EI). nih.govmdpi.com The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that serves as a unique fingerprint for each compound. nih.gov This spectral information can be compared against extensive spectral libraries for compound identification. gcms.cznih.gov
For trace analysis, GC-MS offers superior sensitivity and selectivity. gcms.cz High-resolution accurate mass (HRAM) GC-MS platforms, such as GC-Orbitrap MS, provide sub-ppm mass accuracy, enhancing the confidence in targeted and non-targeted compound identifications. gcms.cz
Sample Introduction and Derivatization: Various sample introduction techniques can be employed, including liquid injections and solid-phase microextraction (SPME). SPME is a solvent-free technique that combines sample extraction and concentration in a single step, making it suitable for trace analysis. gcms.cz For certain analytes, derivatization (e.g., trifluoroacetylation) may be necessary to improve chromatographic properties, stability, and detection limits, especially for trace amounts. mdpi.com
Quantitative and Qualitative Capabilities: GC-MS provides both qualitative and quantitative data, making it a versatile tool for comprehensive chemical characterization. nih.gov The ability to operate in full scan acquisition mode, combined with automated deconvolution and spectral libraries, makes GC-MS a robust solution for assessing complex matrices. gcms.cz
Gas Chromatography with Flame Ionization Detection (GC-FID)
Spectroscopic Methods for Structural Elucidation and Purity Assessment (e.g., NMR Spectroscopy for reaction monitoring)
Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are fundamental for the structural elucidation, confirmation, and purity assessment of chemical compounds like this compound. conicet.gov.armaas.edu.mm
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure of a compound by analyzing the magnetic properties of atomic nuclei. conicet.gov.ar It is an irreplaceable approach for pharmaceutical quality assessment and plays a critical role in unequivocal structure identification. conicet.gov.ar
Applications in this compound Analysis:
Structural Elucidation: NMR, including techniques like ¹H NMR and ¹³C NMR, allows for the determination of the complete structure of organic compounds. maas.edu.mm The unique spectral signature of each compound makes NMR highly specific for chemical structures. conicet.gov.ar Advanced 2D NMR experiments such as DQF-COSY (Double Quantum Filtered Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Coherence) can be used to confirm complex structural arrangements. maas.edu.mm
Purity Assessment (Quantitative NMR, qNMR): Quantitative NMR (qNMR) can be used as an absolute "standard-free" method or a relative method for quantifying components in a sample. conicet.gov.arcore.ac.uk The intensity of an NMR signal is directly proportional to the total amount of the detected nuclei in the sample volume. conicet.gov.ar This enables the quantification of multiple components in a complex sample without the need for prior separation, making it valuable for assessing the purity of this compound and identifying impurities. conicet.gov.arcore.ac.uk
Reaction Monitoring: NMR spectroscopy is a powerful tool for monitoring chemical reactions in real-time or at various stages. By observing changes in the chemical shifts and intensities of specific signals, the progress of a reaction, the formation of products, and the consumption of reactants can be tracked. This is particularly useful in the synthesis of this compound from acetic acid and 1-pentanol (B3423595), allowing for insights into reaction kinetics and optimization.
Advanced Titration Techniques for Kinetic Studies (e.g., Acid-Base Titration for Acetic Acid Concentration)
Titration techniques, particularly acid-base titration, are crucial for kinetic studies involving the synthesis or hydrolysis of esters like this compound, where the concentration of acidic or basic reactants/products changes over time. mdpi.comlongdom.org
Application in this compound Synthesis Kinetics: In the enzymatic synthesis of this compound from acetic acid and pentan-1-ol, the kinetics of the reaction can be determined by monitoring the concentration of unreacted acetic acid over time. mdpi.comresearchgate.net This is commonly achieved through acid-base titration. mdpi.comlongdom.org
Methodology: At regular time intervals during the reaction, small samples are withdrawn. To stop the reaction, the sample is typically mixed with distilled water and placed in an ice bath. mdpi.com The unreacted acetic acid in the sample is then titrated with a standard solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator like phenolphthalein. mdpi.comlongdom.org Phenolphthalein changes color at the equivalence point, indicating the neutralization of the acetic acid. mdpi.comlongdom.org
Data Interpretation: The volume of the standardized NaOH solution consumed allows for the calculation of the acetic acid concentration at different time points. longdom.org This data is then used to determine reaction rates, conversion degrees, and to model the reaction kinetics, such as correlating experimental data with rate equations like the modified Bi-Bi Ping-Pong mechanism for enzymatic esterification. mdpi.comresearchgate.netresearchgate.net Studies have shown that high concentrations of acetic acid can inhibit enzymatic activity in this compound synthesis, highlighting the importance of monitoring concentrations for optimal reaction conditions. mdpi.comresearchgate.net
Quality Control and Reference Material Standards (e.g., ISO/IEC 17025, ISO 17034)
Ensuring the quality and reliability of analytical measurements for this compound requires adherence to stringent quality control standards and the use of certified reference materials (CRMs). International standards like ISO/IEC 17025 and ISO 17034 are paramount in this regard.
ISO/IEC 17025: General Requirements for the Competence of Testing and Calibration Laboratories: ISO/IEC 17025 specifies the general requirements for the competence, impartiality, and consistent operation of laboratories. cerilliant.comsigmaaldrich.comsigmaaldrich.cncpachem.com For laboratories performing characterization and detection of this compound, accreditation to ISO/IEC 17025 demonstrates their technical competence and the validity of their results. This includes requirements for personnel, facilities, equipment calibration, test and calibration methods, handling of test and calibration items, and reporting of results. cerilliant.comlgcstandards.com Balances used for gravimetric measurements, for instance, must be calibrated with weights traceable to national standards and verified externally by an ISO 17025 accredited calibration laboratory. cerilliant.com
ISO 17034: General Requirements for the Competence of Reference Material Producers: ISO 17034 outlines the general requirements for the competence of reference material producers (RMPs). cerilliant.comsigmaaldrich.comsigmaaldrich.cncpachem.com CRMs are essential for method validation, calibration of analytical instruments, and quality control in the analysis of this compound. cpachem.comlgcstandards.com
Certified Reference Materials (CRMs) for this compound: CRMs for substances like n-pentyl acetate are produced and certified under ISO 17034, ensuring their metrological traceability to the International System of Units (SI) and higher-order standards through an unbroken chain of comparisons. cerilliant.comcpachem.comlgcstandards.com These CRMs come with certified values and associated uncertainties, determined in accordance with guides like the EURACHEM/CITAC Guide for "Quantifying Uncertainty in Analytical Measurement." sigmaaldrich.cnlgcstandards.com
Key aspects of CRM production and use:
Purity Certification: CRMs for n-amyl acetate (this compound) are certified with a specified purity and uncertainty, often determined by methods like GC and Karl-Fischer titration for water content. cpachem.comlgcstandards.com
Homogeneity and Stability: CRMs are rigorously tested for homogeneity and stability to ensure that the certified properties remain consistent throughout the material and over its shelf life. sigmaaldrich.cncpachem.comlgcstandards.com
Intended Use: CRMs are intended for various analytical applications, including calibration of chromatographic techniques (e.g., GC/FID, GC/MS), validation of analytical methods, preparation of working reference samples, and studies of detection limits and linearity. cpachem.comlgcstandards.com
Emerging Research Areas and Future Directions for Pentyl Acetate
Pentyl Acetate (B1210297) in Advanced Materials Science
Pentyl acetate's properties, including its strong solvency and moderate evaporation rate, make it a valuable compound in the development of advanced materials. marketpublishers.combasf.comsolubilityofthings.com
Role as a Solvent in Specialized Coatings and Resins (e.g., Acrylics, Cellulose (B213188) Derivatives)
This compound is a highly effective solvent for numerous synthetic and natural resins, including acrylics and cellulose derivatives. basf.comsolubilityofthings.com In the coatings industry, it is utilized in formulations for cellulose nitrate (B79036) lacquers and acrylic paints. basf.com Its ability to dissolve a wide range of substances contributes to the uniformity and stability of coatings. alibaba.com The compound's relatively slow evaporation rate is beneficial in paints and finishes, allowing for smooth, streak-free application and extended working time in industrial settings. alibaba.com
For instance, in cellulose derivative coatings, this compound can be part of solvent mixtures for cellulose acetate butyrate (B1204436) (CAB), which is widely used as a binder in protective and decorative coatings for various substrates like metal, wood, textiles, and plastics. google.comatamanchemicals.comchempoint.com CABs offer improved weathering resistance and lower moisture absorption compared to cellulose acetate. atamanchemicals.com
Acrylic resins, often used in high-solids coatings, also benefit from solvents like this compound. paint.org These resins are crucial for automotive refinishes, OEM coatings, and appliance coatings, where this compound's solvent power contributes to achieving desired film properties. dow.compalmerholland.com
Applications in Electrostatic Spraying Technologies
This compound can enhance the "throwing power" of paints applied via electrostatic spraying. basf.com Electrostatic spraying relies on the electrical resistivity of the coating formulation for optimal atomization and electrical deposition. dow.comfinishingbrands.com.pl Polar solvents, such as esters like this compound, are often added to adjust paint resistivity to an optimum range, leading to better wraparound, higher quality finishes, and increased paint film build. dow.comfinishingbrands.com.plgoogle.com This makes this compound a valuable component in formulations designed for efficient electrostatic application in various industrial sectors, including aftermarket automotive finishes based on polyurethane resins and specialized coatings for items like tennis racquets. basf.com
Integration into Novel Polymer Systems
While specific detailed research findings on this compound's direct integration into the synthesis of novel polymer systems are still emerging, its established role as a solvent for a wide array of polymers and resins suggests its potential as a component in developing new polymeric materials. This compound's ability to dissolve diverse resins and polymers makes it an essential ingredient in adhesive formulations, ensuring excellent bonding strength for applications in construction, packaging, and automotive industries. marketpublishers.com Its use in chemical synthesis as an intermediate for other organic compounds, including specialty chemicals, further highlights its potential in the broader field of polymer science. lookchem.com
Interdisciplinary Studies on this compound
The versatility of this compound extends beyond materials science, encompassing studies in chemical ecology and biomedical applications.
Chemical Ecology: Natural Occurrence and Biosynthesis in Organisms
This compound occurs naturally in various organisms, particularly in fruits and insects, where it plays significant roles in chemical communication and flavor profiles. nih.govcir-safety.orgwikipedia.org It is a key volatile compound contributing to the characteristic aroma of bananas and pears. nih.govmarketpublishers.comebay.comsolubilityofthings.comthegoodscentscompany.comscentspiracy.com
Natural Occurrence of this compound in Organisms
| Organism/Source | Role/Context | References |
|---|---|---|
| Malus pumila (Apple) | Volatile aroma component | nih.gov |
| Akebia trifoliata | Volatile aroma component | nih.gov |
| Banana | Major contributor to banana-like odor/flavor | nih.govebay.comcir-safety.orgthegoodscentscompany.comscentspiracy.comreddit.com |
| Pear | Contributor to pear-like odor/flavor | marketpublishers.comsolubilityofthings.comcir-safety.org |
| Yeast | Naturally identified compound | cir-safety.org |
| Honeybees | Released by sting apparatus as a pheromone beacon | cir-safety.orgwikipedia.org |
| Coffee, Grape, Guava, Lychee, Papaya, Peach, Pomegranate, Tomato | Naturally occurring in these plants | wikipedia.org |
The biosynthesis of this compound in nature typically involves the esterification of pentanol (B124592) (amyl alcohol) with acetic acid. cir-safety.org In some cases, such as in banana oil, it is biosynthesized from L-leucine. cir-safety.org These natural synthesis pathways are of interest for developing more sustainable and bio-based production methods for this compound. researchgate.net
Biomedical Applications (e.g., entrainer in penicillin production)
This compound has found specific applications in the biomedical field, notably as an entrainer in the production of penicillin and other antibiotics. basf.commdpi.comresearchgate.netsinotechmachinery.com
In the production of penicillin, this compound acts as an extractant, facilitating the removal of substances from aqueous systems. basf.com This property is crucial in the purification and concentration of antibiotics from fermentation broths. sinotechmachinery.com Penicillin acylase, an enzyme used in the production of 6-aminopenicillanic acid (6-APA), is often transferred into an organic solvent like this compound under acidic conditions for extraction and purification. sinotechmachinery.com This solvent extraction method is vital for concentrating and purifying antibiotics that are insoluble in water under specific pH conditions. sinotechmachinery.com
Role of this compound in Penicillin Production
| Aspect | Description | References |
|---|---|---|
| Function | Entrainer/Extractant | basf.commdpi.comresearchgate.netsinotechmachinery.com |
| Process | Solvent extraction of penicillin acylase from fermentation broth | sinotechmachinery.com |
This compound is also used as a solvent in pharmaceutical manufacturing more broadly, employed in the formulation of various drugs due to its effective dissolving properties and relatively non-reactive nature. lookchem.comnordmann.global
Theoretical and Computational Chemistry Applied to this compound
Theoretical and computational chemistry approaches, such as quantum mechanical studies and molecular dynamics simulations, are increasingly employed to gain a deeper understanding of this compound's properties and interactions at a molecular level.
Quantum mechanical (QM) studies, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the reaction mechanisms involving this compound. For instance, DFT calculations have been applied to analyze the electronic structure and stability of compounds related to this compound, such as pentyl 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetate, providing insights into their chemical behavior and potential biological activities. mdpi.com Such studies can help predict reaction pathways, transition states, and energy barriers, offering a detailed understanding of how this compound is formed or transformed. For example, the enzymatic synthesis of this compound from acetic acid and pentan-1-ol, catalyzed by immobilized lipase (B570770) Lipozyme®435, has been modeled using kinetic equations based on a modified Bi–Bi Ping-Pong mechanism. mdpi.comresearchgate.net Understanding these mechanisms through QM studies can lead to optimized synthetic routes with higher yields and selectivity.
Molecular dynamics (MD) simulations are crucial for investigating the intermolecular interactions of this compound with other molecules, such as solvents or biological systems. Studies have explored the transport and acoustic properties of binary mixtures of this compound with isomers of butanol, analyzing deviations in viscosity, speed of sound, and excess isentropic compressibility. tandfonline.comfigshare.com These simulations consider various intermolecular forces, including hydrogen bonding, dipole-dipole interactions, dispersive forces, and cohesive forces, to understand the behavior of these mixtures. tandfonline.comfigshare.com MD simulations can also be used to model the solubility of this compound in different solvents, providing insights into its solvent behavior and compatibility, which is vital for its applications in coatings, paints, and adhesives. solubilityofthings.comacs.org For instance, the solubility of tolfenamic acid in this compound and other solvents has been studied, with molecular simulations aiding in understanding intermolecular interactions. acs.org
Quantum Mechanical Studies of Reaction Mechanisms
Sustainable Manufacturing and Life Cycle Assessment of this compound Production
The drive towards sustainable chemistry has led to significant research in the green manufacturing and life cycle assessment (LCA) of this compound. Innovations in green chemistry and bio-based production techniques are being explored to minimize the environmental footprint of its production. marketpublishers.comimarcgroup.comdataintelo.com
Enzymatic synthesis, for example, using immobilized lipases, is a promising green alternative for ester production, including this compound. This method offers advantages such as high selectivity, moderate reaction temperatures, and easy catalyst separation and reuse, contributing to reduced energy consumption and waste. mdpi.comresearchgate.net Research has shown that immobilized lipase Lipozyme®435 can achieve high conversions (over 80%) in solvent-free systems, with the enzyme being reusable for multiple cycles without significant loss of activity. mdpi.comresearchgate.net
Life Cycle Assessment (LCA) is a systematic method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material acquisition to disposal. rsc.orgsekisui-sc.com For this compound, LCA studies aim to quantify environmental burdens and identify opportunities for resource efficiency, waste reduction, and energy savings in its production. sekisui-sc.com The shift towards bio-based and renewable sources for this compound synthesis aligns with global sustainability trends and regulatory compliance, positioning it as an eco-friendly alternative to traditional solvents. dataintelo.comopenpr.comnih.gov
Unexplored Reactivity and Derivatization Pathways for Novel Compound Synthesis
While this compound is well-known for its role as a solvent and fragrance, there are ongoing efforts to explore its unexplored reactivity and derivatization pathways for the synthesis of novel compounds. This includes investigating new catalytic systems and reaction conditions that can lead to new functionalized derivatives.
For example, studies have investigated the interaction of this compound with ethanolamine (B43304) catalyzed by H-cation exchange resin, revealing transesterification, aminolysis, and O-N-acyl migration reactions, leading to the formation of N-(2-hydroxyethyl)acetamide. dnu.dp.ua This highlights the potential for this compound to participate in complex reaction networks, opening avenues for synthesizing amide-containing compounds. Additionally, the synthesis of 1-pentyl acetate from acetic anhydride (B1165640) and 1-pentanol (B3423595) using acid catalysis demonstrates a pathway for its formation, and further research could explore modifications to this process or the use of this compound as a starting material for other esters or complex molecules. sydney.edu.au The potential for bi-directional interconversion between this compound, pentanol, and pentanal, as well as the formation of this compound-derived esters, suggests a broader reactivity landscape that could be leveraged for new syntheses. frontiersin.org
Q & A
Q. What experimental methodologies are recommended for measuring density, viscosity, and sound velocity in pentyl acetate-containing binary mixtures?
Experimental determination involves using a vibrating-tube densimeter for density, an Ubbelohde viscometer for viscosity, and a pulse-echo technique for sound velocity. Measurements are conducted at controlled temperatures (e.g., 298.15–308.15 K) and atmospheric pressure. Data analysis employs the Redlich–Kister equation to model excess properties, revealing molecular interactions in mixtures with solvents like tetrahydrofuran .
Q. How is this compound synthesized in laboratory settings, and what factors influence reaction yield?
this compound is synthesized via acid-catalyzed esterification of pentanol with acetic acid. Key factors include:
- Molar ratio of reactants (e.g., 1:1 to 1.5:1 pentanol:acetic acid)
- Catalyst type (e.g., sulfuric acid or Brønsted-Lowry bases)
- Temperature control (e.g., reflux conditions) Yield optimization involves monitoring conversion rates via gas chromatography and adjusting parameters like catalyst concentration .
Q. What safety protocols are critical when handling this compound in research laboratories?
- Use fume hoods to avoid inhalation of vapors (flammability hazard: flash point 25°C).
- Wear nitrile gloves to prevent skin contact, which may cause dermatitis.
- Store in airtight containers away from oxidizing agents. Toxicity data indicate hydrolysis to pentanol, a competitive inhibitor of ethanol metabolism, necessitating metabolic studies in biological systems .
Advanced Research Questions
Q. How do catalytic interactions influence the kinetics of this compound reactions with ethanolamine?
Kinetic studies under Brønsted-Lowry acid/base catalysis (e.g., NaOH or H₂SO₄) reveal rate constants for product formation (e.g., 2-(acetylamino)ethyl acetate). Reaction schemes involve pseudo-first-order kinetics, with selectivity curves modeled using Arrhenius equations. Catalytic pathways reduce activation energy compared to non-catalytic reactions, validated via HPLC and mass spectrometry .
Q. What molecular interactions can be inferred from refractive index data in this compound-amine mixtures?
Lorentz-Lorenz correlations applied to refractive index deviations (Δn) indicate specific interactions (e.g., dipole-dipole or hydrogen bonding) between this compound and amines like N,N-diethylethanamine. Δn values become less negative as the acetate’s alkyl chain lengthens (methyl → pentyl), suggesting weaker interactions with bulkier esters .
Q. How does microbial metabolism affect this compound stability in food matrices during storage?
In fruit salads, microbial activity (e.g., yeast or bacteria) increases this compound concentrations via ester synthesis. High-pressure processing (HPP) reduces microbial load, stabilizing volatile profiles. GC-MS analysis tracks relative percentages of this compound, linking fluctuations to microbial viability .
Q. How can thermodynamic models predict phase behavior in this compound mixtures?
Extended Redlich–Kister equations correlate excess molar volumes (V^E) and viscosity deviations (Δη) in binary systems. For example, this compound-tetrahydrofuran mixtures exhibit negative V^E values, indicating strong intermolecular interactions. Predictive models integrate temperature-dependent parameters for industrial solvent design .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
